6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one
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Overview
Description
6,7-Dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-2-benzofuran-1(3H)-one with 1-(4-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in an organic solvent such as ethanol, with the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
6,7-Dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one
- 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium iodide
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
What sets 6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one apart from similar compounds is its unique combination of a benzofuran core and a piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H24N2O5 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H24N2O5/c1-25-15-6-4-14(5-7-15)22-10-12-23(13-11-22)20-16-8-9-17(26-2)19(27-3)18(16)21(24)28-20/h4-9,20H,10-13H2,1-3H3 |
InChI Key |
GPGAJFPNIGDHDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 |
Origin of Product |
United States |
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